molecular formula C14H25NO4 B12506054 (2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid

(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid

Cat. No.: B12506054
M. Wt: 271.35 g/mol
InChI Key: DKJQFNHLEZEZMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclopentyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Used in peptide coupling reactions.

Major Products Formed

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
  • Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(E)-({[(tert-butoxy)carbonyl]amino}(1H-pyrazol-1-yl)methylidene)amino]butanoate

Uniqueness

(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable building block in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

(2S)-4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

DKJQFNHLEZEZMR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1CCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.